molecular formula C16H19N B169790 Bis(2,4-dimethylphenyl)amine CAS No. 19616-28-5

Bis(2,4-dimethylphenyl)amine

Cat. No.: B169790
CAS No.: 19616-28-5
M. Wt: 225.33 g/mol
InChI Key: MAINCNYZMOMWRA-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylphenyl)amine: is an organic compound with the molecular formula C16H19N . It is a derivative of aniline, where two 2,4-dimethylphenyl groups are attached to a single nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, food, health care products, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dimethylphenyl)amine typically involves the reaction of 2,4-dimethylaniline with 2,4-dimethylbromobenzene in the presence of a base such as sodium tert-butoxide and a palladium catalyst like Pd2(dba)3 . The reaction is carried out in anhydrous toluene under reflux conditions for about 10 hours. The product is then isolated by column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4-dimethylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Bis(2,4-dimethylphenyl)amine is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and dyes.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be used in the study of enzyme inhibitors and receptor ligands.

Medicine: this compound is used in the development of pharmaceutical intermediates. It can be used in the synthesis of drugs that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including additives for food and cosmetics. It is also used in the manufacture of materials with specific properties, such as high thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of Bis(2,4-dimethylphenyl)amine involves its interaction with specific molecular targets. The compound can act as an electron donor due to the presence of electron-donating methyl groups on the phenyl rings. This property allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

  • Bis(2,6-dimethylphenyl)amine
  • 2,4-Dimethyl-N-phenylaniline
  • Di-o-tolylamine

Comparison: Bis(2,4-dimethylphenyl)amine is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning affects its reactivity and the types of reactions it can undergo. Compared to Bis(2,6-dimethylphenyl)amine, which has methyl groups at the 2 and 6 positions, this compound has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAINCNYZMOMWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621248
Record name N-(2,4-Dimethylphenyl)-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19616-28-5
Record name N-(2,4-Dimethylphenyl)-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dimethylphenyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into a 1 liter three-necked reaction vessel fitted with a cooling tube and a mechanical stirrer, 133 g (1.1 mols) of 2,4-dimethylphenylamine, 185 g (1.0 mol) of 1-bromo-2,4-dimethylbenzene, 11.2 g (0.05 mol) of palladium acetate, 32.4 g (0.2 mol) of 2-tert-butylphosphinoyl-2-methylpropane, 212 g (1.0 mol) of tripotassium phosphate and 500 mL of dimethylformamide were introduced to effect reflux for 12 hours in a nitrogen gas atmosphere and with heating in an oil bath. After the reaction was completed, the reaction mixture was left to cool to room temperature, followed by extraction with toluene/water, then washing with hydrochloric acid water, and thereafter distillation of the organic layer under reduced pressure to give the desired bis(2,4-dimethylphenyl)amine. The compound obtained was in a yield of 189 g corresponding to 84%. The compound obtained was measured with an elementary analyzer (CHN CORDER MT-5, manufactured by Yanako K.K.). In the following elementary analyses, the units of the found values and calculated values are % by weight.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dimethylaniline (6.05 g, 50 mmol), 2,4-dimethylbromobenzene (9.25 g, 50 mmol), Pd(dppf)Cl2 (0.88 g, 1.2 mmol), sodium tert-butoxide (KOBut) (9.6 g, 0.1 mmol) in toluene (120 mL) was degassed and heated at 100° C. overnight. The resulting mixture was worked up with dichloromethane/brine, dried over Na2SO4, loaded on silica gel and purified by flash column using eluents of hexanes to hexanes/dichloromethane 9:1. After removal of solvent, a liquid was obtained (9.45 g, in 84% yield).
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One

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